molecular formula C19H31ClN2O2 B052415 N-(alpha-Methyl-p-propoxybenzyl)-1-piperidinepropionamide hydrochloride CAS No. 111474-14-7

N-(alpha-Methyl-p-propoxybenzyl)-1-piperidinepropionamide hydrochloride

Cat. No. B052415
M. Wt: 354.9 g/mol
InChI Key: BZTHKZDZLGZLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(alpha-Methyl-p-propoxybenzyl)-1-piperidinepropionamide hydrochloride, commonly known as Fentanyl, is a synthetic opioid analgesic used for pain management and anesthesia. It is a potent drug that is 50-100 times more potent than morphine and has a high potential for abuse and addiction. Fentanyl is a Schedule II controlled substance in the United States due to its high risk of abuse and dependence.

Mechanism Of Action

Fentanyl works by binding to mu-opioid receptors in the brain and spinal cord, resulting in the inhibition of pain signals. It also activates the reward pathways in the brain, leading to feelings of euphoria and pleasure.

Biochemical And Physiological Effects

Fentanyl has several biochemical and physiological effects on the body. It causes respiratory depression, which can lead to respiratory failure in high doses. Fentanyl also causes sedation, nausea, vomiting, and constipation. It can also cause a decrease in blood pressure and heart rate.

Advantages And Limitations For Lab Experiments

Fentanyl is a useful tool for studying pain pathways and pain management strategies in animal models. Its potency allows for the use of lower doses, reducing the risk of adverse effects. However, its high potential for abuse and addiction makes it difficult to use in human studies.

Future Directions

There are several future directions for research on fentanyl. One area of research is the development of new opioid analgesics with reduced risk of abuse and addiction. Another area of research is the development of new pain management strategies that do not rely on opioids. Additionally, there is a need for research on the long-term effects of fentanyl use on the brain and body.

Synthesis Methods

Fentanyl is synthesized by N-dealkylation of N-(1-phenethyl-4-piperidyl) propionamide using propionic acid anhydride and alpha-methylstyrene as reagents. The resulting product is then converted to fentanyl hydrochloride by reacting it with hydrochloric acid.

Scientific Research Applications

Fentanyl is widely used in scientific research for its potent analgesic properties. It is used to study pain pathways and pain management strategies in animal models. Fentanyl is also used to investigate the effects of opioids on the central nervous system and the development of tolerance and dependence.

properties

CAS RN

111474-14-7

Product Name

N-(alpha-Methyl-p-propoxybenzyl)-1-piperidinepropionamide hydrochloride

Molecular Formula

C19H31ClN2O2

Molecular Weight

354.9 g/mol

IUPAC Name

3-piperidin-1-yl-N-[1-(4-propoxyphenyl)ethyl]propanamide;hydrochloride

InChI

InChI=1S/C19H30N2O2.ClH/c1-3-15-23-18-9-7-17(8-10-18)16(2)20-19(22)11-14-21-12-5-4-6-13-21;/h7-10,16H,3-6,11-15H2,1-2H3,(H,20,22);1H

InChI Key

BZTHKZDZLGZLMP-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(C)NC(=O)CCN2CCCCC2.Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C)NC(=O)CCN2CCCCC2.Cl

synonyms

1-Piperidinepropionamide, N-(alpha-methyl-p-propoxybenzyl)-, hydrochlo ride

Origin of Product

United States

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